An In-depth Technical Guide to (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol: Properties, Synthesis, and Therapeutic Potential
Introduction
The confluence of pyrimidine and piperazine moieties has given rise to a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These hybrid molecules are central to the development of targeted therapies, particularly in oncology and neurology.[1][2] This guide provides a comprehensive technical overview of a specific exemplar of this class, (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol. We will delve into its chemical properties, outline a plausible synthetic route, and discuss its potential as a kinase inhibitor, a role suggested by extensive research into analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Molecular and Physicochemical Profile
(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-methylpiperazin-1-yl group and at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development.
Structural and Chemical Identifiers
The fundamental structural and identifying information for (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is summarized in the table below. This data has been aggregated from established chemical databases and supplier information.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₄O | [3] |
| Molecular Weight | 208.26 g/mol | |
| CAS Number | 1340290-42-7 | |
| Canonical SMILES | CN1CCN(CC1)C2=NC=CC(=N2)CO | [3] |
| InChI Key | GHXHYZOYODIPKC-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.4 | [3] |
| Monoisotopic Mass | 208.13242 Da | [3] |
The negative predicted XlogP value suggests that the compound is relatively hydrophilic, a characteristic that can influence its solubility and pharmacokinetic properties.
Figure 1: 2D structure of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol.
Therapeutic Relevance and Mechanism of Action
The pyrimidine-piperazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.
Derivatives of 2-(piperazin-1-yl)pyrimidine have been extensively investigated as inhibitors of a variety of kinases. For instance, compounds with this core structure have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[4][5] Furthermore, related structures have been developed as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Aurora Kinases, which are crucial regulators of the cell cycle and are often overactive in cancer cells.[1][6]
The therapeutic potential of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol lies in its ability to fit into the ATP-binding pocket of these kinases. The pyrimidine ring can form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 4-methylpiperazine group can extend into a more solvent-exposed region, where it can be modified to improve potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group at the 4-position of the pyrimidine ring offers a potential site for further derivatization or to enhance solubility.
Figure 2: Proposed mechanism of action as a kinase inhibitor.
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed synthesis commences with a commercially available starting material, 2-chloropyrimidine-4-carboxylic acid. The workflow is depicted below.
Figure 3: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with 1-methylpiperazine.
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Materials:
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2-chloropyrimidine-4-carboxylic acid
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1-Methylpiperazine (2 equivalents)
-
A suitable base (e.g., K₂CO₃ or DIPEA, 3 equivalents)
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
To a solution of 2-chloropyrimidine-4-carboxylic acid in the chosen solvent, add the base and 1-methylpiperazine.
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Adjust the pH to ~3-4 with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol
This step involves the reduction of the carboxylic acid to a primary alcohol.
-
Materials:
-
2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
-
A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of the reducing agent (e.g., 1M LiAlH₄ in THF) to the suspension.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final compound.
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Analytical Characterization
The identity and purity of the synthesized (2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol should be confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be used to confirm the presence of all expected proton signals, including those from the pyrimidine ring, the piperazine ring, the methyl group, and the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.
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-
High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
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Conclusion and Future Directions
(2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)methanol is a molecule of significant interest within the broader class of pyrimidine-piperazine derivatives. Its structural features suggest a strong potential for development as a kinase inhibitor for various therapeutic applications. The synthetic route proposed herein offers a practical approach for its preparation in a laboratory setting.
Future research should focus on the detailed biological evaluation of this compound against a panel of kinases to identify its primary targets and elucidate its mechanism of action. Further derivatization, particularly at the hydroxymethyl and piperazine moieties, could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties. The in-depth understanding of the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of the next generation of targeted therapies.
References
-
Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3804-3808.[4][5]
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Soni, R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 834-845.[1][6]
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PubChem. (2024). (2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)methanol. Retrieved from [Link].[3]
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Gogoi, D., & Sarma, D. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[2]
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